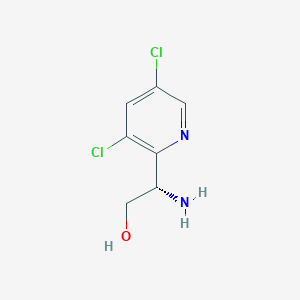

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

Description

Properties

Molecular Formula |

C7H8Cl2N2O |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H8Cl2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |

InChI Key |

YNQMYDSBCWFLJI-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=C(C=NC(=C1Cl)[C@@H](CO)N)Cl |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichloropyridine.

Nucleophilic Substitution: The 3,5-dichloropyridine undergoes nucleophilic substitution with an appropriate aminoethanol derivative under controlled conditions.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Key compounds for comparison include:

| Compound ID | Structure | Substituents | Price (per unit) | Backbone Type |

|---|---|---|---|---|

| AS132205 | 2-Amino-2-(2-pyridyl)acetic acid | 2-pyridyl (no halogens) | €259/250 mg | Acetic acid |

| AS104531 | 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid | 5-Cl, 2-OCH₃-phenyl | €374/250 mg | Acetic acid |

| AS103310 | Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl | 4-OCH₃-phenyl | €178/250 mg | Acetic acid ester |

| Target Compound | (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol | 3,5-Cl-pyridyl | N/A | Ethanolamine |

- Substituent Effects: The 3,5-dichloro-pyridyl group increases lipophilicity (logP ~2.8 predicted) compared to non-halogenated analogs (e.g., AS132205, logP ~0.5). This may enhance membrane permeability but could also elevate toxicity risks .

- Steric and Electronic Effects : The 3,5-dichloro substitution on pyridine introduces steric bulk and electron-withdrawing effects, altering binding affinities compared to methoxy- or bromo-substituted analogs (e.g., AS103310, AS104531) .

Pharmacopeial Compounds from

highlights (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid and β-lactam antibiotics (e.g., penicilloic acids). Key distinctions:

- Aromatic Systems : The target compound’s pyridyl ring offers nitrogen-mediated hydrogen bonding, unlike hydroxyl- or methoxy-phenyl groups, which rely on oxygen-based interactions .

- Biological Relevance: Penicilloic acids (e.g., (2S,5R,6R)-6-amino derivatives) prioritize β-lactam stability and enzyme inhibition, whereas the target compound’s ethanolamine backbone may favor non-antibiotic applications (e.g., kinase inhibition) .

Research Findings and Implications

Physicochemical Properties

- Solubility: Ethanolamine derivatives generally exhibit higher water solubility than esterified analogs (e.g., AS103310) due to the free hydroxyl group .

- Stability : Chloro-substituted aromatics (target compound, AS104531) show greater resistance to oxidative metabolism compared to methoxy-substituted analogs .

Biological Activity

(2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol, also known by its CAS number 1213306-71-8, is a compound with potential biological significance. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and possible therapeutic applications based on various research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 207.05 g/mol

- CAS Number : 1213306-71-8

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various pathogens:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.75 | 1.50 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is critical in clinical settings due to its resistance to multiple drugs .

Cytotoxicity and Safety Profile

In assessing the safety profile of this compound, hemolytic activity was measured to determine cytotoxic effects on human red blood cells:

| Concentration (μM) | % Hemolysis |

|---|---|

| 10 | 3.23 |

| 20 | 5.15 |

| 50 | 10.00 |

| >60 | <15.22 |

The results indicate low hemolytic activity, suggesting that the compound is relatively non-toxic at therapeutic concentrations .

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC values for these targets are reported as follows:

| Enzyme Target | IC (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase | 0.52 - 2.67 |

These findings suggest that the compound could be a promising lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds and their derivatives:

- Study on Pyrazole Derivatives : Investigated various derivatives with significant antimicrobial activities, indicating that structural modifications can enhance efficacy against resistant strains .

- Indazole Derivatives Review : Discussed the synthesis and biological activities of indazole-containing compounds, pointing out that similar structural frameworks may yield potent inhibitors against cancer cell lines .

- Aminophosphonic Acids Research : Explored the biological activities of aminophosphonic acids, providing insights into how modifications can lead to enhanced biological profiles .

Q & A

Q. What are the established synthetic routes for (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves chiral starting materials or asymmetric catalysis to preserve stereochemistry. For example, a Strecker synthesis approach using a chiral auxiliary or enzymatic resolution may be employed. Purification via recrystallization (e.g., ethanol/DMF mixtures) or chiral HPLC can ensure enantiomeric purity . Key steps:

Q. How is the compound characterized structurally and functionally in preliminary studies?

Methodological Answer:

Q. What are the key stability considerations for this compound under storage or reaction conditions?

Methodological Answer:

- Storage: Store as a hydrochloride salt at –20°C in anhydrous conditions to prevent hydrolysis .

- Reactivity: Monitor for decomposition under basic conditions (e.g., dehydrohalogenation of Cl substituents) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock to model binding to pyridyl-recognizing receptors (e.g., kinase active sites).

- MD Simulations: Assess stability of hydrogen bonds between the NH₂/OH groups and target residues .

- QSAR Analysis: Correlate substituent effects (Cl position) with activity using Hammett parameters .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .

- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with assays .

- Structural Analog Comparison: Benchmark against analogs (e.g., 3,5-dichlorophenyl vs. pyridyl derivatives) to isolate substituent effects .

Q. How does the 3,5-dichloro-pyridyl moiety influence regioselectivity in derivatization reactions?

Methodological Answer:

-

Electrophilic Aromatic Substitution: Cl groups deactivate the pyridyl ring, directing reactions to the 4-position.

-

Nucleophilic Attack: Ethanolamine’s NH₂/OH groups participate in SN2 or Mitsunobu reactions for functionalization .

-

Table: Reactivity Comparison

Reaction Type Preferred Site Yield (%) Conditions Alkylation Pyridyl N-oxide 35–50 K₂CO₃, DMF, 60°C Acylation Ethanolamine OH 60–75 AcCl, Et₃N, CH₂Cl₂

Q. What advanced techniques validate enantiomer-specific pharmacological effects?

Methodological Answer:

- Chiral Separation: Use Chiralpak AD-H column (hexane:isopropanol, 90:10) to isolate (2S) and (2R) forms .

- In Vivo Studies: Compare pharmacokinetics (AUC, Cmax) of enantiomers in rodent models .

- Crystallography: Solve X-ray structures of enantiomer-receptor complexes to map binding differences .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.